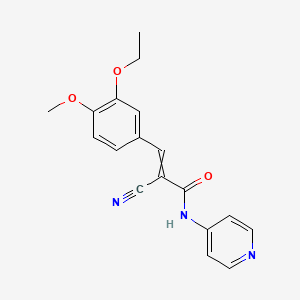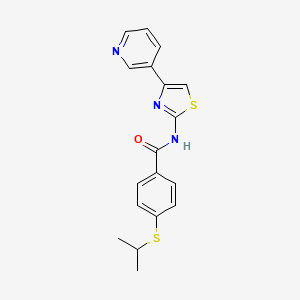
4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a chemical compound with the molecular formula C18H17N3OS2 and a molecular weight of 355.47. It is a derivative of thiazole, a five-membered heterocyclic compound that contains sulfur and nitrogen .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Properties
- The chemistry of compounds containing pyridine and thiazole structures, similar to 4-(isopropylthio)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, has been extensively studied. These compounds exhibit a wide range of properties, including spectroscopic characteristics, structures, magnetic properties, and both biological and electrochemical activity. Such studies suggest potential areas of interest for further investigation, particularly in unknown analogues of the compound (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry: Biological Activities
- Phenothiazine derivatives, structurally related to the target compound by incorporating heterocyclic rings like thiazole, have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other biological activities. These activities result from interactions with biological systems, highlighting the therapeutic potential of structurally similar compounds (Pluta, Morak-Młodawska, & Jeleń, 2011).
Optoelectronic Applications
- Quinazoline and pyrimidine derivatives, sharing a core structure with the compound , have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of such chemical frameworks in technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Chemical Synthesis and Catalyst Development
- Pyranopyrimidine scaffolds, related to the structural motifs of this compound, are crucial for medicinal and pharmaceutical industries due to their bioavailability and synthetic applications. The development of these cores using hybrid catalysts highlights the compound's relevance in synthesizing lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
4-propan-2-ylsulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12(2)24-15-7-5-13(6-8-15)17(22)21-18-20-16(11-23-18)14-4-3-9-19-10-14/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKFEBWGVUGTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)

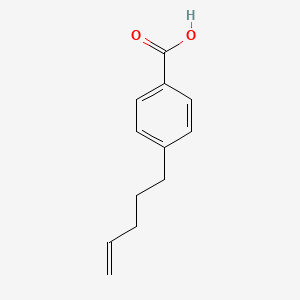
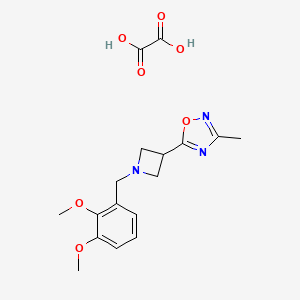
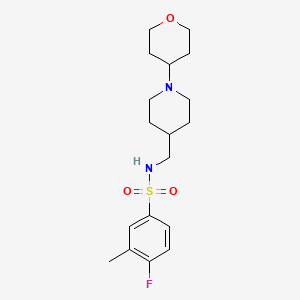



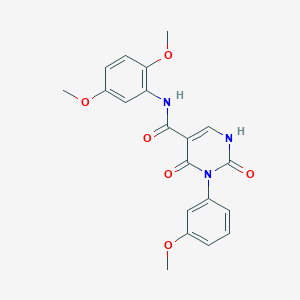

![4-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2720371.png)
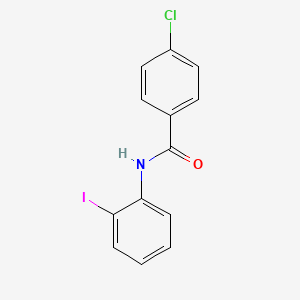
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2720374.png)
